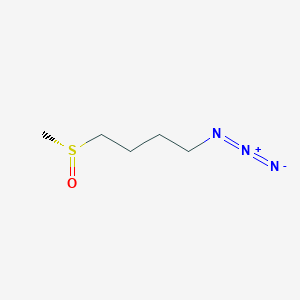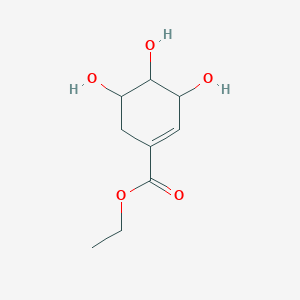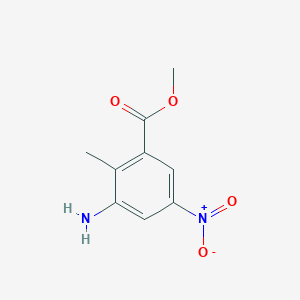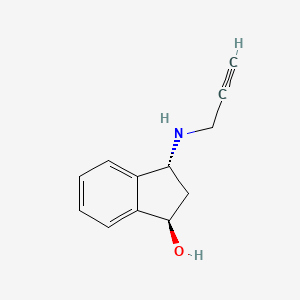![molecular formula C47H52N7O8P B1146751 (N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine CAS No. 140712-82-9](/img/structure/B1146751.png)
(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
Übersicht
Beschreibung
The compound is also known as DMT-2′O-TC-rA(bz) Phosphoramidite . It has an empirical formula of C52H59N8O10PS2 and a molecular weight of 1051.18 .
Synthesis Analysis
The synthesis of such compounds generally involves phosphite triester chemistries which employ stable phosphoramidite monomers to build the growing polymer . The synthesis of short probes and primers requires no more special expertise than the ability to read the synthesizer’s operators manual, and longer oligonucleotides (up to 150 nucleotides) can be synthesized with a little more care .Molecular Structure Analysis
The compound contains several functional groups including a benzoyl group, a dimethoxytrityl group, a diisopropylamino group, and a cyanoethoxy group . The dimethoxytrityl group is a protecting group widely used for protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .Chemical Reactions Analysis
The compound is involved in robust reactions that allow both chemists and molecular biologists to easily generate specific ribo and deoxy-ribo oligonucleotides with a variety of labels, modified linkages, and non-standard bases attached throughout the chain .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 1051.18 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Solid-phase Synthesis of Modified Nucleic Acids
- A study by Karskela and Lönnberg (2006) described the use of a similar compound in the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This process involved several key steps, including the immobilization of the compound by phosphitylation to a hydroxyl-functionalized support, conversion of the deprotected base, and reductive amination, followed by release from the support by acidolytic cleavage (Karskela & Lönnberg, 2006).
Synthesis of Oligonucleotides
- Seela and Wenzel (1993) discussed the synthesis of phosphonate and phosphoramidite building blocks for solid-phase oligonucleotide synthesis using a compound protected at the 6-amino group with a benzoyl residue. This process was successful in synthesizing specific oligodeoxyribonucleotides (Seela & Wenzel, 1993).
Protection of Nucleic Acid Derivatives
- Research by Kume et al. (1984) explored the introduction of various substituted groups onto the N6-amino function of deoxyadenosine derivatives for protection during oligodeoxynucleotide synthesis. They found the succinyl group to be particularly effective in preventing depurination and stable in basic media (Kume et al., 1984).
Enhanced Resistance to Nucleases
- A study by Beigelman et al. (1995) synthesized a phosphorodithioate analog of 2',5'-oligoadenylate to enhance resistance to degradation by nucleases. This was achieved using a solid-phase phosphite triester approach with a related compound, demonstrating its potential in the synthesis of nuclease-resistant nucleic acid analogs (Beigelman et al., 1995).
- Korshun et al. (1992) utilized a phosphoramidite reagent similar to the mentioned compound for incorporating pyrene residues into oligonucleotides. This demonstrated the versatility of such compounds in modifying oligonucleotides for various applications, such as in fluorescence studies (Korshun et al., 1992).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMABKCCHUAJFJE-AKWFTNRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103335 | |
| Record name | Adenosine, N-benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 5′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140712-82-9 | |
| Record name | Adenosine, N-benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 5′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140712-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 5′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)




